molecular formula C10H15BrCl2N2 B6192926 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride CAS No. 2648945-61-1

8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Cat. No.: B6192926
CAS No.: 2648945-61-1
M. Wt: 314
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride” is a chemical compound with the molecular formula C10H12BrN . It is a solid substance at room temperature . The compound is stored in a dark place, under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H12BrN . The compound has a molecular weight of 226.12 .


Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 226.12 . The compound is stored in a dark place, under an inert atmosphere .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves the reaction of 2-amino-5-bromo-1-methylbenzene with cyclohexanone to form 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. This compound is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-amino-5-bromo-1-methylbenzene", "cyclohexanone", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-5-bromo-1-methylbenzene is reacted with cyclohexanone in the presence of a base such as potassium carbonate to form 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.", "Step 2: The resulting compound is then dissolved in hydrochloric acid and the dihydrochloride salt is formed by the addition of hydrochloric acid." ] }

CAS No.

2648945-61-1

Molecular Formula

C10H15BrCl2N2

Molecular Weight

314

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.